molecular formula C13H15O4- B12607010 (2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate CAS No. 873590-68-2

(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate

Cat. No.: B12607010
CAS No.: 873590-68-2
M. Wt: 235.26 g/mol
InChI Key: PQZIKXDZZDJFOW-CYBMUJFWSA-M
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Description

(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methyl group, and a 4-methylphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved can include ester hydrolysis, oxidation, and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate
  • (2R)-(4-Methylphenyl)[(3S)-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1-piperidiniumyl] acetate
  • (2R)-(4-Methylphenyl)(phenyl)acetic acid

Uniqueness

(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

CAS No.

873590-68-2

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

(2R)-3-ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C13H16O4/c1-4-17-12(16)13(3,11(14)15)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)/p-1/t13-/m1/s1

InChI Key

PQZIKXDZZDJFOW-CYBMUJFWSA-M

Isomeric SMILES

CCOC(=O)[C@](C)(C1=CC=C(C=C1)C)C(=O)[O-]

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)C)C(=O)[O-]

Origin of Product

United States

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